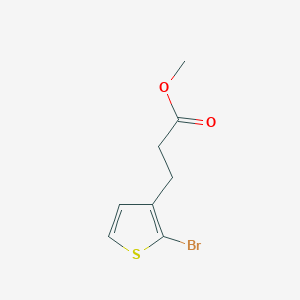

Methyl 3-(2-bromothiophen-3-yl)propanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrO2S |

|---|---|

Molecular Weight |

249.13 g/mol |

IUPAC Name |

methyl 3-(2-bromothiophen-3-yl)propanoate |

InChI |

InChI=1S/C8H9BrO2S/c1-11-7(10)3-2-6-4-5-12-8(6)9/h4-5H,2-3H2,1H3 |

InChI Key |

PSBIBBOATMTNPG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=C(SC=C1)Br |

Origin of Product |

United States |

Strategic Synthetic Pathways to Methyl 3 2 Bromothiophen 3 Yl Propanoate

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis involves breaking down a target molecule into simpler starting materials through a series of "disconnections." For Methyl 3-(2-bromothiophen-3-yl)propanoate, two primary disconnection strategies are considered, focusing on the formation of the key carbon-carbon bonds.

The most logical disconnection is at the C3 position of the thiophene (B33073) ring, breaking the bond between the aromatic ring and the propanoate side chain. This approach simplifies the molecule into a 2-bromothiophene (B119243) synthon and a 3-methoxy-3-oxopropyl synthon.

Disconnection (a): This bond cleavage points towards a forward synthesis involving a cross-coupling reaction. The most prominent of these is the Mizoroki-Heck reaction. wikipedia.orgmdpi.com In this scenario, 2-bromothiophene acts as the aryl halide partner, and methyl acrylate (B77674) serves as the alkene coupling partner. organic-chemistry.org This strategy is advantageous as it directly forms the required carbon-carbon bond at the desired position.

Alternative Disconnection: Another possibility within this strategy is the C-H functionalization of a 2-bromothiophene precursor. nih.govprinceton.edu This would involve the direct coupling of the C-H bond at the 3-position of the thiophene ring with a suitable three-carbon propanoate synthon. While potentially more atom-economical, achieving regioselectivity at the C3 position in the presence of the more reactive C5 position can be challenging.

This strategy focuses on disconnecting the propanoate side chain itself. The key disconnection is the Cα-Cβ bond of the propanoate group.

Disconnection (b): This disconnection suggests a conjugate addition, specifically a Michael-type reaction. wikipedia.orgmasterorganicchemistry.com The forward synthesis would involve a nucleophilic 2-bromothienyl species adding to a Michael acceptor, such as methyl acrylate. The nucleophile could be an organometallic reagent like a 3-lithio-2-bromothiophene or a corresponding Grignard reagent, which would attack the β-carbon of the acrylate. youtube.com This route is a classic method for forming carbon-carbon bonds in a 1,4-fashion.

Precursor Synthesis and Reactant Selection

The success of the chosen synthetic pathway relies on the efficient preparation of the necessary precursors.

2-Bromothiophene is a key intermediate and is typically synthesized by the direct bromination of thiophene. wikipedia.org Thiophene is an electron-rich heterocycle, and electrophilic substitution occurs preferentially at the C2 and C5 positions. rroij.com Controlling the reaction conditions is crucial to favor monosubstitution and minimize the formation of 2,5-dibromothiophene.

Several methods have been established for this transformation:

Direct Bromination: Using elemental bromine (Br₂) in a solvent like acetic acid at low temperatures. chemicalbook.com

Hydrogen Bromide and Hydrogen Peroxide: A mixture of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) provides an in-situ source of bromine for a controlled reaction. guidechem.com

N-Bromosuccinimide (NBS): NBS is a milder brominating agent often used to avoid over-bromination, although it is more commonly used for substrates that are highly activated or sensitive.

| Brominating Agent | Solvent/Conditions | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | Glacial Acetic Acid, <10°C | ~55% | Readily available reagents. | chemicalbook.com |

| Bromine (Br₂) / Hydrobromic Acid (40%) | - | 88.1% | High yield and purity. | chemicalbook.com |

| Hydrogen Peroxide (35%) / HBr (48%) | Et₂O, -20°C to 20°C | - | Avoids direct handling of liquid bromine. | guidechem.com |

| Sodium Bromide / H₂SO₄ / H₂O₂ | Water, 5-10°C, in the presence of L-valine methyl ester | - | Environmentally friendly, high selectivity for the 2-position. | patsnap.com |

The primary C3 precursor for the synthesis of the target molecule is typically an activated alkene like methyl acrylate. Methyl acrylate is commercially available but can also be synthesized through various industrial processes.

For laboratory-scale synthesis, the esterification of propanoic acid with methanol (B129727) is a common method. google.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

Another relevant precursor is methyl propanoate itself. While not a direct reactant in the primary proposed pathways, it is a foundational compound. Enzymatic methods using Baeyer-Villiger monooxygenases have also been explored for its synthesis. rsc.org For pathways involving nucleophilic substitution, a precursor like methyl 3-bromopropanoate (B1231587) would be required.

Direct Synthesis Methodologies

Based on the retrosynthetic analysis, the most direct and common approach for synthesizing this compound is the Mizoroki-Heck reaction.

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide (2-bromothiophene) with an alkene (methyl acrylate) in the presence of a base. wikipedia.orgmdpi.com The reaction typically proceeds with high regioselectivity, adding the aryl group to the less substituted carbon of the alkene double bond.

The general reaction scheme is as follows: 2-Bromothiophene + Methyl Acrylate → (in the presence of a Pd catalyst and base) → Methyl 3-(2-bromothiophen-3-yl)acrylate

The resulting α,β-unsaturated ester, Methyl 3-(2-bromothiophen-3-yl)acrylate, must then be reduced to the target saturated propanoate. This reduction can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst).

However, a "reductive Heck" reaction can sometimes lead directly to the saturated product as a side product or, under specific conditions, as the main product. mdpi.com This occurs when the intermediate formed after the initial coupling undergoes conjugate addition instead of the usual β-hydride elimination.

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Palladacycles | Catalyzes the C-C bond formation. | wikipedia.orgmdpi.com |

| Ligand | Phosphines (e.g., PPh₃, P(o-tol)₃), N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium catalyst and influences reactivity. | organic-chemistry.orgugent.be |

| Base | K₂CO₃, Et₃N, NaOAc | Neutralizes the HBr formed during the catalytic cycle. | wikipedia.orgugent.be |

| Solvent | DMF, Acetonitrile, Toluene | Solubilizes reactants and facilitates the reaction. | ugent.be |

| Subsequent Reduction | H₂/Pd-C | Reduces the double bond of the acrylate product to form the propanoate. | chemicalbook.com |

Catalytic Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Negishi, Stille) at the Thiophene Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of substituted thiophenes. researchgate.netmdpi.com These methods offer a high degree of control over the regioselectivity of the substitution on the thiophene ring.

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organic halide. mdpi.com In the context of synthesizing the target molecule, this could involve the reaction of a suitably substituted thiophene-boronic acid or ester with a propanoate-containing halide, or vice-versa. For instance, 2-bromothiophene can undergo regioselective Suzuki-Miyaura coupling at the C2 position. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base. researchgate.netresearchgate.net The choice of solvent can influence the reaction, with common options including toluene-water, DMF, dioxane, or ethanol. researchgate.net

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling on Thiophene Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/Water | 100 | Moderate to Excellent | researchgate.net |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Ethanol/Water | Reflux | Good | researchgate.net |

| Pd(dtbpf)Cl₂ | dtbpf | K₃PO₄ | Water (with Kolliphor EL) | Room Temperature | Up to 98% | mdpi.com |

The Negishi coupling utilizes an organozinc reagent as the coupling partner with an organic halide. wikipedia.org This reaction is known for its high functional group tolerance and reactivity. wikipedia.org A potential route to the target compound could involve the preparation of a 3-(propanoate)thienylzinc reagent followed by coupling with a bromine source, or the coupling of 2-bromothienylzinc with a suitable propanoate electrophile. Palladium or nickel complexes are typically used as catalysts. wikipedia.orgorganic-chemistry.org

The Stille coupling involves the reaction of an organotin compound (stannane) with an organic halide. wikipedia.org This method is valued for its tolerance of a wide range of functional groups. wikipedia.org The synthesis could proceed via the coupling of a 3-(propanoate)thienylstannane with a bromine source or 2-bromothienylstannane with a propanoate-containing halide. A key advantage is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org

Addition Reactions to Unsaturated Thiophene-Containing Esters

Addition reactions to α,β-unsaturated esters provide a direct method for constructing the propanoate side chain on a pre-formed thiophene ring. The Michael addition, or conjugate addition, is a prominent example of this strategy.

In this approach, a thiophene nucleophile could be added to an acrylate ester. More commonly, a nucleophile is added to a thiophene-containing α,β-unsaturated ester. For instance, the thia-Michael addition involves the conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate. nih.govencyclopedia.pub This reaction is often base-catalyzed and can proceed under mild conditions. researchgate.net While not a direct route to the carbon skeleton of the target molecule, it demonstrates the principle of conjugate addition to acrylate systems which is a key synthetic strategy. The addition of other nucleophiles, such as organocuprates, to a 3-(2-bromothiophen-3-yl)acrylate precursor would be a more direct application of this strategy.

Esterification and Functional Group Interconversion Strategies

This strategy involves the formation of the methyl ester at a late stage of the synthesis from a corresponding carboxylic acid or another functional group.

Esterification of 3-(2-bromothiophen-3-yl)propanoic acid is a straightforward method to obtain the final product. Standard esterification conditions, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid, hydrochloric acid) or using reagents like thionyl chloride followed by methanol, can be employed.

Optimization of Reaction Conditions and Yields in Academic Contexts

The optimization of reaction conditions is a key aspect of synthetic chemistry research, aiming to maximize product yield, minimize reaction times, and enhance selectivity. nih.gov Academic studies often focus on systematically varying parameters such as the catalyst, ligand, base, solvent, temperature, and reaction time. researchgate.net

For catalytic cross-coupling reactions , research has shown that the choice of palladium precursor, ligand, and base can have a profound impact on the outcome. nih.gov For example, the use of bulky, electron-rich phosphine (B1218219) ligands can often improve the efficiency of Suzuki-Miyaura couplings. nih.gov The development of micellar catalysis, using surfactants in water, has been shown to dramatically increase reaction rates and yields for Suzuki couplings involving thiophenes, even allowing reactions to proceed at room temperature in air. mdpi.com

In addition reactions , the choice of catalyst and solvent can influence the rate and selectivity of the reaction. For instance, in thia-Michael additions, polar aprotic solvents can accelerate the reaction by stabilizing the thiolate intermediate. encyclopedia.pub

The optimization process often involves a screening of different conditions, as summarized in the table below, which illustrates a hypothetical optimization study for a Suzuki-Miyaura coupling.

Table 2: Hypothetical Optimization of Suzuki-Miyaura Coupling for a Thiophene Derivative

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 100 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 85 |

| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 80 | 92 |

| 4 | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ | Dioxane | 80 | 88 |

| 5 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 95 |

Such systematic studies are crucial for developing robust and efficient synthetic protocols for compounds like this compound. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Methyl 3 2 Bromothiophen 3 Yl Propanoate

Reactivity of the Bromine Atom on the Thiophene (B33073) Ring

The bromine atom at the 2-position of the thiophene ring in methyl 3-(2-bromothiophen-3-yl)propanoate is a key functional group that dictates a wide range of chemical transformations. Its reactivity is influenced by the electron-rich nature of the thiophene ring and the electronic properties of the propanoate substituent. This section explores the primary reaction pathways involving the C-Br bond.

Nucleophilic Aromatic Substitution Pathways

While aromatic rings are generally nucleophilic, the presence of a good leaving group like bromine allows for nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orggoogle.com In the case of this compound, the ester group at the 3-position is not strongly electron-withdrawing, making direct SNAr reactions challenging under standard conditions. However, such reactions can be facilitated on heteroaromatic rings like thiophene. wikipedia.org The mechanism typically proceeds through an addition-elimination pathway, where a nucleophile adds to the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the bromide ion. google.comnih.gov The rate of these reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of any activating groups on the thiophene ring.

Oxidative Addition for Cross-Coupling Chemistry

The bromine atom on the thiophene ring is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations involves the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgchemrxiv.org This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

A variety of cross-coupling reactions can be envisaged for this compound:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base. This is a versatile method for forming biaryl compounds. nih.govwikipedia.orgnih.gov

Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene. wikipedia.orgmdpi.comnih.gov

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a copper co-catalyst, to synthesize alkynylated thiophenes. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.govnih.gov

Stille Coupling: Coupling with an organotin reagent. While effective, the toxicity of organotin compounds is a significant drawback. libretexts.orgwikipedia.orgharvard.edunih.gov

Kumada Coupling: Reaction with a Grignard reagent, catalyzed by nickel or palladium complexes. google.comwikipedia.orgorganic-chemistry.orgrhhz.net

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond, leading to substituted aminothiophenes. wikipedia.orgchemrxiv.orgrug.nl

Table 1: Overview of Potential Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Vinyl-substituted thiophene |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Alkenyl-substituted thiophene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Alkynyl-substituted thiophene |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Aryl/Vinyl-substituted thiophene |

| Kumada | R-MgBr | Ni(dppp)Cl₂ or Pd(PPh₃)₄ | Alkyl/Aryl-substituted thiophene |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Amino-substituted thiophene |

Halogen-Metal Exchange Reactions

The bromine atom of this compound can undergo halogen-metal exchange with strong bases, typically organolithium reagents like n-butyllithium or tert-butyllithium. wikipedia.orgorganic-synthesis.comwikipedia.orgharvard.eduias.ac.in This reaction is generally very fast, often occurring at low temperatures (e.g., -78 °C), and results in the formation of a lithiated thiophene species. harvard.edu The exchange rate typically follows the trend I > Br > Cl. wikipedia.org The resulting organolithium intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position of the thiophene ring. This two-step sequence provides a powerful method for the functionalization of the thiophene core. It is important to note that the ester functionality might not be stable to strongly basic organolithium reagents, potentially leading to side reactions. A combination of i-PrMgCl and n-BuLi has been shown to be effective for halogen-metal exchange on bromoheterocycles under non-cryogenic conditions. nih.gov Grignard reagents can also be formed by reacting the aryl bromide with magnesium metal, though this often requires activation of the magnesium. adichemistry.commnstate.eduwikipedia.orgyoutube.comyoutube.com

Transformations Involving the Ester Group

The methyl propanoate side chain offers additional sites for chemical modification, primarily centered around the ester functionality.

Hydrolysis and Transesterification Reactions

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. google.com Acid-catalyzed hydrolysis is a reversible process, typically requiring a large excess of water and a strong acid catalyst. google.com Base-mediated hydrolysis, or saponification, is an irreversible reaction that yields the carboxylate salt, which can then be protonated to give the free carboxylic acid. google.com

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. nih.govyoutube.com The reaction equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed.

Table 2: Hydrolysis and Transesterification Reactions

| Reaction | Reagents | Product |

| Acid-catalyzed Hydrolysis | H₃O⁺, H₂O, Heat | 3-(2-bromothiophen-3-yl)propanoic acid |

| Base-mediated Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 3-(2-bromothiophen-3-yl)propanoic acid |

| Transesterification | R'OH, Acid or Base catalyst | Alkyl 3-(2-bromothiophen-3-yl)propanoate |

Reduction to Alcohol and Aldehyde Derivatives

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 3-(2-bromothiophen-3-yl)propan-1-ol. It is important to note that LiAlH₄ can also potentially reduce the C-Br bond.

A more controlled reduction to the aldehyde, 3-(2-bromothiophen-3-yl)propanal, can be achieved using sterically hindered reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (typically -78 °C). organic-synthesis.comrsc.orgorganic-chemistry.org Careful control of the stoichiometry of the reducing agent and the reaction temperature is crucial to prevent over-reduction to the alcohol. organic-synthesis.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters unless used in combination with certain additives or at elevated temperatures. researchgate.netias.ac.inmdma.chjsynthchem.com

Table 3: Reduction of the Ester Group

| Reducing Agent | Typical Conditions | Primary Product |

| Lithium aluminum hydride (LiAlH₄) | 1. THF, 0 °C to rt; 2. H₃O⁺ workup | 3-(2-bromothiophen-3-yl)propan-1-ol |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C | 3-(2-bromothiophen-3-yl)propanal |

| Sodium borohydride (NaBH₄) | Typically unreactive with esters | No reaction (or slow reduction) |

Condensation Reactions of the Ester Moiety

The methyl propanoate side chain of this compound possesses acidic α-hydrogens, making it susceptible to a variety of base-catalyzed condensation reactions. These reactions are fundamental in carbon-carbon bond formation and allow for the elaboration of the propanoate side chain.

One of the primary condensation reactions that esters like methyl propanoate undergo is the Claisen condensation . libretexts.orglibretexts.org This reaction involves the base-catalyzed self-condensation of two ester molecules to form a β-keto ester. libretexts.org In the case of this compound, treatment with a strong, non-nucleophilic base, such as sodium methoxide, would lead to the formation of a new carbon-carbon bond at the α-position of the ester. The reaction proceeds through the formation of an enolate intermediate, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the ester. libretexts.orggofullstack.net

The general mechanism for the Claisen condensation is as follows:

Enolate formation: A strong base removes an α-hydrogen from the ester, forming a resonance-stabilized enolate. libretexts.org

Nucleophilic attack: The enolate attacks the carbonyl carbon of another ester molecule. libretexts.org

Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide group to form the β-keto ester. libretexts.org

A related intramolecular version of this reaction is the Dieckmann condensation , which is used to form cyclic β-keto esters from diesters. wikipedia.orgjk-sci.comsynarchive.com While this compound itself will not undergo a Dieckmann condensation, derivatives containing a second ester group at an appropriate position on the thiophene ring or the propanoate chain could be cyclized via this method to generate novel fused ring systems. wikipedia.orgresearchgate.net

| Condensation Reaction | Description | Typical Product | Key Reagent |

| Claisen Condensation | Self-condensation of two ester molecules. libretexts.org | β-keto ester libretexts.org | Strong, non-nucleophilic base (e.g., Sodium methoxide) gofullstack.net |

| Dieckmann Condensation | Intramolecular condensation of a diester. wikipedia.org | Cyclic β-keto ester wikipedia.org | Strong base synarchive.com |

Reactivity of the Thiophene Heterocycle

The thiophene ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic attack. brainly.in The reactivity and regioselectivity of these reactions are influenced by the electronic effects of the existing substituents: the bromine atom at the C-2 position and the methyl propanoate group at the C-3 position.

Thiophene is generally more reactive towards electrophilic substitution than benzene. pearson.com The substitution typically occurs preferentially at the α-positions (C-2 and C-5) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance involving the sulfur atom's lone pair of electrons. youtube.com

In this compound, the C-2 and C-3 positions are already substituted. The directing effects of these substituents will determine the position of further electrophilic attack.

Bromo group (at C-2): Halogens are deactivating yet ortho, para-directing in electrophilic aromatic substitution. youtube.com In the context of the thiophene ring, this would direct incoming electrophiles to the C-3 and C-5 positions. Since C-3 is already substituted, the directing effect of the bromo group would favor substitution at the C-5 position.

Methyl 3-propanoate group (at C-3): The ester group is an electron-withdrawing group and acts as a deactivating group and a meta-director. lumenlearning.com In the thiophene ring, this would direct incoming electrophiles to the C-5 position relative to its own position.

Therefore, the combined directing effects of both the bromo and the methyl propanoate groups strongly favor electrophilic substitution at the C-5 position of the thiophene ring. The C-4 position is sterically hindered by the adjacent C-3 substituent and electronically disfavored by both existing groups.

Common electrophilic aromatic substitution reactions that could be performed on this substrate include:

Nitration: Introduction of a nitro group (-NO2). quimicaorganica.org

Halogenation: Introduction of another halogen atom (e.g., -Cl, -Br). quimicaorganica.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H). quimicaorganica.org

Friedel-Crafts Acylation: Introduction of an acyl group (-COR). youtube.com

Vilsmeier-Haack Formylation: Introduction of a formyl group (-CHO). uoanbar.edu.iq

Due to its aromatic character, thiophene is generally a poor diene in Diels-Alder reactions. researchtrends.netnih.gov These [4+2] cycloaddition reactions require the diene to adopt an s-cis conformation, which disrupts the aromaticity of the thiophene ring. organic-chemistry.org Consequently, thiophenes typically undergo Diels-Alder reactions only under harsh conditions, such as high temperatures and pressures, or with very reactive dienophiles. researchtrends.netresearchgate.net

However, the reactivity of the thiophene ring in cycloaddition reactions can be enhanced in several ways:

Oxidation of the Sulfur Atom: Oxidation of the thiophene to a thiophene S-oxide or thiophene S,S-dioxide disrupts the aromaticity and increases the diene character of the ring, facilitating Diels-Alder reactions under milder conditions. researchtrends.netmdpi.orgrsc.org The resulting cycloadducts can then undergo further transformations, such as extrusion of sulfur monoxide or sulfur dioxide, to yield substituted aromatic compounds. stackexchange.comguidechem.com

Electron-Withdrawing Substituents: The presence of electron-withdrawing groups on the thiophene ring can increase its reactivity as a dienophile in inverse-electron-demand Diels-Alder reactions. researchgate.net

In the case of this compound, the electron-withdrawing nature of the bromo and ester substituents might slightly enhance its dienophilic character. However, for it to act as a diene, oxidation of the sulfur atom would likely be necessary.

| Reaction Type | Conditions | Outcome |

| Diels-Alder Reaction (as a diene) | High temperature/pressure or with highly reactive dienophiles. researchtrends.netresearchgate.net | [4+2] cycloadduct. |

| Diels-Alder Reaction (after oxidation) | Milder conditions with various dienophiles. researchtrends.net | [4+2] cycloadduct, followed by potential extrusion of SO or SO2. stackexchange.comguidechem.com |

| Inverse-Electron-Demand Diels-Alder | With electron-rich dienes. researchgate.net | [4+2] cycloadduct. |

Mechanistic Studies of Key Chemical Transformations

The mechanism of electrophilic aromatic substitution on the thiophene ring proceeds through a two-step process: brainly.in

Formation of a σ-complex (arenium ion): The electrophile attacks the π-electron system of the thiophene ring, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. As discussed, attack at the C-5 position is favored for this compound due to the directing effects of the existing substituents. researchgate.net

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the thiophene ring and yielding the substituted product. lumenlearning.com

The mechanism of the Diels-Alder reaction , should it occur, is a concerted pericyclic reaction. organic-chemistry.org It involves the simultaneous formation of two new sigma bonds and the breaking of two pi bonds in a single transition state. The stereochemistry of the diene and dienophile is retained in the product. For thiophene S-oxides, the cycloaddition is followed by the extrusion of sulfur monoxide, which is also a pericyclic reaction. stackexchange.comguidechem.com

Derivatization and Advanced Functionalization of Methyl 3 2 Bromothiophen 3 Yl Propanoate

Synthesis of Novel Thiophene-Propanoate Conjugates

The core structure of Methyl 3-(2-bromothiophen-3-yl)propanoate is ideally suited for elaboration into larger, more complex molecular architectures. The reactive bromine atom on the thiophene (B33073) ring is a key handle for forming new carbon-carbon bonds, enabling the synthesis of conjugated systems, polymers, and macrocycles.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds and are extensively used to functionalize aryl halides, including bromothiophenes. wikipedia.orgharvard.edu These reactions allow for the direct attachment of various organic fragments to the thiophene ring at the C2 position, leading to the formation of extended π-conjugated systems, which are of significant interest for applications in organic electronics. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromothiophene with an organoboron compound, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. harvard.edunih.govnih.gov The versatility of the Suzuki reaction allows for the introduction of a wide array of aryl and heteroaryl groups, making it a preferred method for synthesizing biaryl and polyaryl compounds. youtube.comresearchgate.net The reaction is tolerant of many functional groups and often proceeds in high yields under relatively mild conditions. nih.govnih.gov For this compound, this would involve coupling at the C2 position to yield 2-aryl-3-(methyl propanoate)thiophenes.

Sonogashira Coupling: To introduce acetylenic moieties and create arylalkyne structures, the Sonogashira coupling is employed. wikipedia.orglibretexts.org This reaction couples the bromothiophene with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgmdpi.com The resulting 2-alkynylthiophenes are important intermediates for creating rigid, linear conjugated molecules and can be used in the synthesis of complex natural products and organic materials. wikipedia.org Copper-free Sonogashira variants have also been developed to avoid issues with homocoupling of the alkyne. nih.gov

Heck Reaction: The Heck reaction provides a method for the arylation of alkenes. wikipedia.orgorganic-chemistry.org It couples the bromothiophene with an alkene to form a new substituted alkene, where the aryl group from the thiophene is attached to one of the sp² carbons of the double bond. libretexts.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org Applying this to this compound allows for the synthesis of styryl-like thiophene derivatives, further extending the π-system. acs.org Reductive versions of the Heck reaction can also be used to form Csp²–Csp³ bonds. rsc.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 2-Aryl/Vinyl Thiophene Conjugate |

| Sonogashira Coupling | Terminal Alkyne (H−C≡C−R) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base | 2-Alkynyl Thiophene Conjugate |

| Heck Reaction | Alkene (CH₂=CHR) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 2-Vinyl/Styryl Thiophene Conjugate |

The bifunctional nature of this compound, possessing both a reactive halide and an ester group, makes it a valuable monomer or precursor for the synthesis of macromolecules.

Polymeric Structures: Bromothiophenes are common precursors for the synthesis of polythiophenes, a class of conducting polymers with widespread applications. wikipedia.orgjst.go.jp Methods like the Kumada or Rieke polymerizations utilize brominated thiophene monomers to create regioregular head-to-tail coupled poly(alkylthiophenes). cmu.edu this compound can serve as a monomer in such polycondensation reactions, leading to polythiophenes functionalized with methyl propanoate side chains. researchgate.net These side chains can enhance solubility and provide sites for further post-polymerization modification. The polymerization typically proceeds via the formation of an organometallic intermediate (Grignard or organozinc) followed by nickel- or palladium-catalyzed cross-coupling. cmu.edupkusz.edu.cn

Macrocyclic Structures: Macrocycles containing thiophene units are of interest for their unique conformational properties and potential applications in host-guest chemistry and materials science. researchgate.net The subject compound can be envisioned as a building block for macrocyclization. For example, a double Sonogashira coupling reaction between a di-alkyne and two equivalents of the bromothiophene could form a large ring structure. nih.gov Alternatively, the propanoate side chain could be chemically modified—for instance, reduced to an alcohol and converted to a halide—to create a monomer with two reactive halide sites, which could then be used in cyclization reactions. nih.gov

Functionalization of the Propanoate Side Chain

The methyl propanoate side chain offers additional opportunities for derivatization, distinct from the chemistry of the thiophene ring.

The carbon atom alpha to the ester carbonyl group (Cα) is acidic and can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a corresponding enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles to introduce substituents at the alpha-position.

Common transformations include:

Alkylation: Reaction of the enolate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group at the Cα position.

Hydroxylation: Reaction with an oxygenating electrophile, such as a molybdenum peroxide reagent (MoOPH), can introduce a hydroxyl group.

Aldol Addition: The enolate can add to aldehydes or ketones to form β-hydroxy esters after a workup step.

This strategy allows for the elaboration of the side chain, introducing new functional groups and stereocenters, which can be crucial for modifying the molecule's physical or biological properties.

The beta-position (Cβ) of the propanoate side chain, which is directly attached to the thiophene ring, lacks the activation present at the alpha-position. It is neither acidic nor electrophilic under normal conditions. Direct functionalization at this site through common ionic pathways is generally not feasible. Any modification at the Cβ position would typically require a synthetic strategy where the desired functionality is introduced before the propanoate side chain is constructed or attached to the thiophene ring.

Modification of the Bromine Substituent

The carbon-bromine bond at the C2 position of the thiophene ring is the most versatile site for functionalization. Beyond the palladium-catalyzed reactions discussed previously, metal-halogen exchange offers a powerful route to a variety of derivatives.

Lithium-Halogen Exchange: Treatment of the bromothiophene with an organolithium reagent, most commonly n-butyllithium (n-BuLi), at low temperatures results in a rapid bromine-lithium exchange. wikipedia.orgnih.gov This reaction forms a 2-lithiothiophene intermediate, which is a highly reactive nucleophile and can be trapped with various electrophiles. nih.govresearchgate.net This method provides access to a wide range of substituted thiophenes.

Grignard Reagent Formation: The corresponding Grignard reagent, 2-thienylmagnesium bromide, can be prepared by reacting this compound with magnesium metal in an etheral solvent like THF or diethyl ether. askfilo.comwikipedia.orglibretexts.org While less reactive than the organolithium species, Grignard reagents are excellent nucleophiles for reacting with aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. google.commasterorganicchemistry.com

| Reaction Type | Reagent(s) | Intermediate Formed | Example Electrophiles | Product Class |

|---|---|---|---|---|

| Lithium-Halogen Exchange | n-BuLi, sec-BuLi, or tert-BuLi | 2-Lithiothiophene | CO₂, DMF, RCHO, R₂CO | Carboxylic acids, Aldehydes, Alcohols |

| Grignard Formation | Mg metal | 2-Thienylmagnesium bromide | CO₂, RCHO, Epoxides | Carboxylic acids, Alcohols |

| Cross-Coupling (General) | Pd or Ni catalyst systems | (Organopalladium complex) | Boronic acids, Alkynes, Alkenes | Aryl-, Alkynyl-, Vinyl-thiophenes |

Diverse Cross-Coupling Applications

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as a versatile handle for such transformations.

Amination: Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, allows for the introduction of nitrogen-containing functional groups. While direct examples with this compound are not extensively documented in readily available literature, analogous transformations on other bromothiophene derivatives are well-established. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the bromo-substrate with a primary or secondary amine. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates.

Cyanation: The introduction of a cyano group can be achieved through palladium- or nickel-catalyzed cyanation reactions. organic-chemistry.org These reactions typically employ a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which are less toxic than other cyanide reagents. organic-chemistry.org The resulting nitrile functionality is a valuable synthetic intermediate that can be further transformed into amines, carboxylic acids, or amides. For instance, a general method for the nickel-catalyzed cyanation of aryl chlorides using Zn(CN)₂ has been reported, which could be applicable to bromothiophenes. organic-chemistry.org

Carbonylation: Palladium-catalyzed carbonylation reactions introduce a carbonyl group into the molecule, typically using carbon monoxide (CO) as the carbonyl source. This reaction can be used to synthesize carboxylic acids, esters, amides, and ketones from aryl halides. The specific product depends on the nucleophile present in the reaction mixture. For example, in the presence of an alcohol, an ester is formed, while an amine will yield an amide. These reactions provide a direct route to a variety of carbonyl-containing thiophene derivatives.

A summary of representative cross-coupling reactions applicable to bromothiophenes is presented in the table below.

| Cross-Coupling Reaction | Reagents and Catalysts | Product Functional Group |

| Amination | Pd catalyst, phosphine ligand, base, amine | Amino (-NR₂) |

| Cyanation | Pd or Ni catalyst, cyanide source (e.g., Zn(CN)₂) | Cyano (-CN) |

| Carbonylation | Pd catalyst, CO, nucleophile (e.g., ROH, R₂NH) | Carbonyl (-COX) |

Synthesis of Organometallic Intermediates

The bromine atom of this compound can be utilized to generate highly reactive organometallic intermediates, such as organolithium and Grignard reagents. These intermediates are powerful nucleophiles that can react with a wide range of electrophiles to form new carbon-carbon bonds.

Organolithium Reagents: Treatment of the bromothiophene with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures can lead to lithium-halogen exchange, forming the corresponding 2-lithiothiophene derivative. This highly reactive species can then be quenched with various electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce a variety of substituents at the 2-position.

Grignard Reagents: Reaction of this compound with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, can generate the corresponding Grignard reagent. The formation of Grignard reagents from inactive 3-bromo-2-methylthiophene (B1266441) has been shown to be accelerated by the addition of lithium chloride. researchgate.net Thienylmagnesium reagents are versatile intermediates that can participate in a wide array of reactions, including cross-coupling reactions and nucleophilic additions to carbonyl compounds.

The general schemes for the formation of these organometallic intermediates are as follows:

Lithiation: Th-Br + R-Li → Th-Li + R-Br

Grignard Formation: Th-Br + Mg → Th-MgBr

Where "Th" represents the 3-(methoxycarbonyl)propyl-3-thienyl moiety.

Development of Libraries of Thiophene-Based Esters

The ability to perform a variety of chemical transformations on the this compound scaffold makes it an attractive building block for the synthesis of compound libraries. nih.govmdpi.org Combinatorial chemistry approaches can be employed to rapidly generate a large number of diverse thiophene-based esters. nih.govmdpi.org

By systematically varying the reactants in the cross-coupling reactions or the electrophiles used to quench the organometallic intermediates, a library of compounds with diverse substituents at the 2-position of the thiophene ring can be created. For example, a matrix approach could be utilized where a set of different amines are used in a palladium-catalyzed amination reaction, or a variety of aldehydes are used to react with the lithiated intermediate.

This strategy allows for the efficient exploration of the chemical space around the thiophene core, which can be valuable for the discovery of new molecules with interesting biological or material properties. The development of such libraries can be facilitated by high-throughput synthesis and screening techniques.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net By employing functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can accurately model the electron distribution within Methyl 3-(2-bromothiophen-3-yl)propanoate. nih.gov These studies are critical for understanding the molecule's reactivity, stability, and spectroscopic properties.

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. mdpi.com The distribution of these frontier orbitals provides insights into the regions of the molecule that are most likely to participate in chemical reactions. For instance, the HOMO is often localized on electron-rich areas, indicating sites susceptible to electrophilic attack, while the LUMO is found on electron-poor areas, indicating sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for predicting intermolecular interactions and the molecule's behavior in different chemical environments.

Table 1: Calculated Electronic Properties

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

The flexibility of the propanoate side chain in this compound allows it to adopt various conformations. Conformational analysis is a computational method used to identify the most stable three-dimensional arrangements of a molecule, known as energy minima. mdpi.com This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

The resulting potential energy surface reveals the different conformers and the energy barriers that separate them. The most stable conformer, or the global energy minimum, represents the most likely structure of the molecule under given conditions. Understanding the conformational landscape is essential for predicting the molecule's biological activity and its interactions with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts. nih.gov These theoretical predictions can aid in the assignment of complex experimental spectra and provide a deeper understanding of the electronic environment of each atom in the molecule. illinois.edudocbrown.info

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. nih.gov By analyzing the vibrational modes, researchers can identify the characteristic stretching and bending frequencies of different functional groups within this compound. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

Table 2: Predicted Spectroscopic Data

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | |

| Thiophene-H | 7.1 - 7.5 |

| -CH₂- (alpha to thiophene) | 3.0 - 3.4 |

| -CH₂- (beta to thiophene) | 2.7 - 3.1 |

| -OCH₃ | 3.6 - 3.8 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C=O | 170 - 175 |

| Thiophene-C (brominated) | 110 - 115 |

| Thiophene-C | 125 - 135 |

| -OCH₃ | 50 - 55 |

| -CH₂- | 25 - 35 |

| Vibrational Frequencies (cm⁻¹) | |

| C=O stretch | 1720 - 1740 |

| C-Br stretch | 550 - 650 |

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, theoretical studies could be employed to investigate various reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the ester group. These studies would provide valuable insights into the feasibility and pathways of different chemical transformations.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.gov In these simulations, the motions of atoms and molecules are calculated over time, providing a dynamic picture of the system.

For this compound, MD simulations can be used to investigate its interactions with solvent molecules or other solute molecules. researchgate.net By analyzing the trajectories of the molecules, researchers can gain insights into intermolecular forces, such as van der Waals interactions and hydrogen bonding, which govern the macroscopic properties of the substance. These simulations are particularly useful for understanding the behavior of the molecule in a condensed phase, such as in a solution or a crystal.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H-NMR Spectroscopy: In the proton NMR spectrum of Methyl 3-(2-bromothiophen-3-yl)propanoate, distinct signals are expected for each chemically non-equivalent proton. The protons on the thiophene (B33073) ring are anticipated to appear as doublets in the aromatic region, typically between δ 6.8 and 7.3 ppm. Their specific chemical shifts and coupling constants are influenced by the electronic effects of the bromine atom and the propanoate substituent. The methylene (B1212753) protons (–CH₂–) of the propanoate chain adjacent to the thiophene ring and those adjacent to the ester group would likely appear as triplets. The methyl (–OCH₃) protons of the ester group are expected to be the most upfield, appearing as a sharp singlet.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester is the most deshielded, typically appearing around δ 170-175 ppm. The carbon atoms of the thiophene ring would resonate in the aromatic region (approximately δ 110-140 ppm), with the carbon atom bonded to the bromine (C2) being significantly influenced by the "heavy atom" effect. The methylene carbons of the propanoate chain and the methyl carbon of the ester would appear at higher field strengths. docbrown.infolibretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| Thiophene H-4 | ~7.2 | ~128 | d |

| Thiophene H-5 | ~6.9 | ~125 | d |

| –CH₂– (alpha to ring) | ~3.0 | ~28 | t |

| –CH₂– (beta to ring) | ~2.7 | ~34 | t |

| –OCH₃ | ~3.7 | ~52 | s |

| C=O | - | ~173 | - |

| Thiophene C2-Br | - | ~112 | - |

| Thiophene C3-alkyl | - | ~138 | - |

| Thiophene C4 | - | ~128 | - |

| Thiophene C5 | - | ~125 | - |

Note: These are predicted values based on known data for similar structural motifs. Actual experimental values may vary.

Advanced 2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. Cross-peaks would be expected between the two thiophene protons (H-4 and H-5) and between the two adjacent methylene groups in the propanoate side chain, confirming their connectivity. st-andrews.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton resonances of the thiophene ring and the propanoate chain to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be useful for determining the preferred conformation of the propanoate side chain relative to the thiophene ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" based on its functional groups.

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically found in the range of 1730-1750 cm⁻¹. Other key absorptions would include C–H stretching vibrations from the alkyl chain and the thiophene ring (around 2850-3100 cm⁻¹), C–O stretching of the ester group (1100-1300 cm⁻¹), and various C=C and C–S stretching and bending vibrations characteristic of the substituted thiophene ring. tandfonline.com

Interactive Data Table: Key FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | 1730 - 1750 | Strong |

| C–H (sp³) | Stretching | 2850 - 3000 | Medium |

| C–H (sp²) | Stretching | 3050 - 3100 | Medium-Weak |

| C–O (Ester) | Stretching | 1100 - 1300 | Strong |

| C=C (Thiophene) | Stretching | 1400 - 1500 | Medium |

| C–Br | Stretching | 500 - 600 | Medium-Strong |

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to FT-IR. The thiophene ring, in particular, gives rise to strong and characteristic Raman signals. The symmetric C=C stretching of the thiophene ring is expected to produce a prominent band around 1445 cm⁻¹. researchgate.net The C–S stretching vibrations within the ring also yield characteristic peaks. While the carbonyl group is less prominent in Raman than in IR, it can still be observed. Raman spectroscopy is particularly useful for studying conjugated systems and can provide insights into the planarity and electronic structure of the thiophene ring. tandfonline.comresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₉BrO₂S), the molecular ion peak [M]⁺ would be a distinctive doublet. This is due to the natural isotopic abundance of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, two peaks of nearly equal intensity would be observed at m/z values corresponding to the molecular weights calculated with each isotope.

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (•OCH₃): Leading to a fragment ion at [M-31]⁺.

Loss of the methoxycarbonyl group (•COOCH₃): Resulting in a fragment at [M-59]⁺.

McLafferty rearrangement: If sterically feasible, this could lead to the elimination of a neutral molecule.

Cleavage of the propanoate side chain: Fission at the bond between the thiophene ring and the side chain would generate ions corresponding to the bromothiophenylmethyl cation or the propanoate radical cation.

The presence of the bromine atom in any fragment would be indicated by the characteristic isotopic doublet pattern, aiding in the elucidation of the fragmentation pathways. nist.govnih.govchemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the thiophene ring and reveal the exact conformation of the propanoate side chain relative to the ring. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as C–H···O or potential halogen bonding involving the bromine atom, that govern the crystal packing arrangement. researchgate.netmdpi.comuomphysics.net While no specific crystal structure for this exact compound is publicly available, analysis of similar thiophene propanoate derivatives shows that intermolecular hydrogen bonds and π-stacking interactions often play a key role in their solid-state architecture. researchgate.net

Applications in Chemical Research and Materials Science Excluding Biological/clinical

Role as a Versatile Intermediate in Multi-Step Organic Synthesis

The presence of both an electrophilic carbon-bromine bond and a modifiable ester group makes Methyl 3-(2-bromothiophen-3-yl)propanoate a valuable intermediate for the synthesis of more complex molecules.

The thiophene (B33073) ring is a common motif in numerous advanced materials and complex organic molecules. This compound serves as a key starting material for the synthesis of fused heterocyclic systems. For instance, it is a precursor in the synthesis of thieno[3,2-b]thiophene (B52689) derivatives. These fused systems are of significant interest due to their electronic properties and potential applications in organic electronics. The synthetic strategy typically involves a cross-coupling reaction at the 2-position, followed by an intramolecular cyclization to construct the second thiophene ring.

A general synthetic route is depicted below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Palladium-catalyzed cross-coupling | Thiol derivative, Pd catalyst, base | Substituted thiophene |

| 2 | Intramolecular cyclization | Acid or base catalyst | Thieno[3,2-b]thiophene derivative |

This approach allows for the introduction of various substituents onto the resulting thieno[3,2-b]thiophene core, enabling the fine-tuning of its physical and electronic properties.

The electron-rich nature of the thiophene ring makes it an excellent component for the construction of functional organic materials, including conductive polymers and materials for organic solar cells. While direct polymerization of this compound is not commonly reported, it serves as a crucial building block for the synthesis of monomers that can be subsequently polymerized.

For example, the propanoate side chain can be modified or used as a handle to attach other functional groups. The bromo-substituent allows for the introduction of conjugated segments via cross-coupling reactions, extending the π-system of the molecule. This extended conjugation is a prerequisite for electrical conductivity in organic polymers. Research in this area has demonstrated its use in creating monomers for organic photovoltaic applications.

Contributions to Method Development in Organic Chemistry

The reactivity of this compound also lends itself to the development and optimization of new synthetic methodologies.

This compound is an ideal substrate for the development and screening of new catalytic cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. The carbon-bromine bond at the 2-position of the thiophene ring is sufficiently reactive to participate in these transformations under various catalytic conditions.

Table of Catalytic Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Boronic acid/ester | Pd(PPh₃)₄, base | 2-Aryl/heteroaryl-substituted thiophene |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 2-Aryl/vinyl-substituted thiophene |

| Heck Coupling | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | 2-Vinyl-substituted thiophene |

By using this compound as a model substrate, chemists can assess the efficacy of new catalysts, ligands, and reaction conditions for the formation of carbon-carbon bonds involving thiophene rings.

The 3-propanoate side chain introduces a potential element for stereochemical control in reactions. While the thiophene ring itself is aromatic and planar, reactions involving the side chain or subsequent transformations of the thiophene ring can be influenced by its presence.

Furthermore, the molecule is a valuable tool for studying the regioselectivity of reactions on disubstituted thiophenes. For instance, metal-halogen exchange reactions, such as lithiation, can occur selectively at the bromine-bearing carbon. The directing effect of the 3-propanoate group, although electronically withdrawing, can be studied in comparison to other substituents to understand the factors governing the regioselectivity of electrophilic substitution or metalation reactions on the thiophene ring. The predictable outcome of such regioselective reactions is crucial for the rational design of complex multi-step syntheses.

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the establishment of greener routes to Methyl 3-(2-bromothiophen-3-yl)propanoate that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of focus include:

Catalytic C-H Functionalization: Investigating palladium-catalyzed direct C-H arylation of thiophene (B33073) derivatives could offer a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgunito.it The use of water as a solvent in such reactions presents a particularly sustainable approach. unito.it

Alternative Solvents: Exploring the use of deep eutectic solvents (DESs) or ionic liquids could provide greener reaction media, potentially enhancing reaction rates and simplifying product isolation. rsc.org

Metal-Free Synthesis: Developing metal-free synthetic pathways, such as those utilizing elemental sulfur or potassium sulfide (B99878) with suitable precursors, would eliminate the environmental and economic concerns associated with transition metal catalysts. nih.govorganic-chemistry.org

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety.

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Catalytic C-H Functionalization | High atom economy, reduced pre-functionalization steps | Catalyst stability and selectivity, substrate scope |

| Alternative Solvents (DESs, Ionic Liquids) | Reduced volatility, potential for catalyst recycling, enhanced reaction rates | Solvent toxicity and biodegradability, cost |

| Metal-Free Synthesis | Avoids toxic and expensive metals, simplifies purification | Harsher reaction conditions may be required, limited scope |

| Flow Chemistry | Improved process control, enhanced safety, scalability | Initial setup costs, potential for clogging |

Exploration of Novel Reactivity Patterns

The bromine atom and the propanoate side chain on the thiophene ring offer multiple sites for chemical modification. A deeper understanding of the reactivity of this compound will unlock new synthetic possibilities.

Future research should explore:

Diverse Cross-Coupling Reactions: While Suzuki and Stille couplings are common, investigating less conventional cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations, at the C2 position could lead to a wider array of functionalized thiophenes.

Cyclization Reactions: The propanoate chain can be utilized in intramolecular cyclization reactions to construct fused-ring systems. For instance, intramolecular Friedel-Crafts acylation could lead to the formation of thieno-fused cyclic ketones, which are valuable building blocks.

Functionalization of the Propanoate Moiety: The ester group can be converted into other functional groups, such as amides, carboxylic acids, or alcohols, to create derivatives with different properties and for further chemical transformations. organic-chemistry.org

Reactivity of the Thiophene Ring: Investigating electrophilic substitution reactions on the thiophene ring, while considering the directing effects of the existing substituents, could provide routes to poly-substituted thiophenes.

Computational Design of Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting the electronic and optical properties of organic materials. nih.govresearchgate.netbeilstein-journals.org Applying these methods to derivatives of this compound can accelerate the discovery of new materials with specific functionalities.

Promising avenues for computational research include:

In Silico Screening for Organic Electronics: DFT calculations can be used to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as the bandgap of novel derivatives. researchgate.net This allows for the virtual screening of compounds for their potential use as donor or acceptor materials in organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). nih.govresearchgate.net

Modeling of Polymer Properties: For polymeric materials derived from this compound, computational studies can help in understanding the relationship between monomer structure, polymer conformation, and the resulting electronic and optical properties.

Prediction of Nonlinear Optical (NLO) Properties: Computational methods can be employed to predict the NLO properties of new derivatives, guiding the synthesis of materials for applications in photonics and optoelectronics. rsc.org

| Computational Method | Predicted Property | Potential Application Area |

| Density Functional Theory (DFT) | HOMO/LUMO energies, bandgap, molecular geometry | Organic photovoltaics, organic electronics |

| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, electronic transitions | Dye-sensitized solar cells, organic light-emitting diodes |

| Molecular Dynamics (MD) | Polymer conformation, molecular packing | Bulk heterojunction solar cells, polymer-based transistors |

Integration into Automated Synthesis Platforms

The increasing sophistication of automated synthesis platforms offers the potential to rapidly synthesize and screen libraries of compounds for desired properties. merckmillipore.comnih.gov Integrating the synthesis of this compound derivatives into such platforms could significantly accelerate the discovery of new materials.

Future work in this area should focus on:

Development of Robust Reaction Modules: Adapting the synthetic routes for derivatives of this compound to be compatible with automated synthesizers, such as those that use cartridge-based reagents. youtube.com This would involve optimizing reaction conditions for a range of substrates and ensuring high yields and purities.

High-Throughput Screening: Coupling automated synthesis with high-throughput screening techniques to rapidly evaluate the properties of the synthesized libraries. epfl.chrsc.org For example, automated spectroscopic or electrochemical measurements could be used to quickly assess the electronic properties of new compounds.

Machine Learning-Guided Synthesis: Utilizing machine learning algorithms to analyze the data from high-throughput screening and predict the structures of new derivatives with improved properties. This would create a closed-loop system for the autonomous discovery of new materials.

Expanding Applications in Advanced Materials Research (excluding biological/clinical)

The unique structural and electronic features of thiophene-based molecules make them highly attractive for a range of advanced materials applications. researchgate.net Future research should aim to incorporate this compound and its derivatives into novel, non-biological materials.

Potential application areas to be explored include:

Organic Photovoltaics (OPVs): As a building block for the synthesis of novel donor-acceptor conjugated polymers and small molecules for use in the active layer of OPVs. mdpi.comrsc.org The presence of the ester group can influence solubility and film morphology, which are critical for device performance.

Organic Field-Effect Transistors (OFETs): The synthesis of regioregular polymers from this monomer could lead to materials with high charge carrier mobility for use in OFETs. rsc.orgrsc.org

Functional Polymers: The propanoate side chain can be functionalized to tune the physical properties of polymers, such as solubility, processability, and self-assembly behavior. researchgate.net This could lead to the development of new functional polymers for a variety of applications.

Sensors: The thiophene ring is sensitive to its electronic environment, making it a promising component for chemical sensors. Derivatives could be designed to exhibit changes in their optical or electronic properties upon binding to specific analytes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.